6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

QSAR Monoamine Transporters Neuropharmacology

Choose this 6-bromo-2-aminotetralin for its QSAR-validated norepinephrine transporter selectivity—the 6-Br substituent fundamentally shifts selectivity vs. unsubstituted analogs. The aryl bromide provides a robust handle for Suzuki-Miyaura couplings, enabling efficient SAR expansion. Available as ≥97% pure free base with established synthetic routes (65% yield from commercial ketone). Ideal for medicinal chemistry campaigns targeting NET and stereospecific receptor studies.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
CAS No. 167355-41-1
Cat. No. B067604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
CAS167355-41-1
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=CC(=C2)Br
InChIInChI=1S/C10H12BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2
InChIKeyWMALPFDUOAVVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 167355-41-1) as a Key 2-Aminotetralin Scaffold in Neuroscience and Medicinal Chemistry


6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 167355-41-1) is a brominated derivative of the 2-aminotetralin scaffold, a privileged structure in neuroscience research. It is characterized by a bromine substituent at the 6-position and a primary amine at the 2-position on the partially saturated naphthalene ring . This compound serves as a versatile building block for the synthesis of bioactive molecules, particularly those targeting monoamine neurotransmitter systems . Its structural features enable specific interactions with receptors and transporters, making it a valuable tool in drug discovery and chemical biology .

Why Substituting 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine with Other 2-Aminotetralin Analogs Compromises Selectivity and Synthetic Utility


Within the 2-aminotetralin class, subtle structural variations profoundly impact biological activity and synthetic outcomes. The specific placement of the bromine atom at the 6-position is not arbitrary; it is a critical determinant of the compound's pharmacological profile and its utility as a synthetic intermediate [1]. QSAR studies demonstrate that a bromine at the R6 position fundamentally shifts the compound's selectivity profile compared to the unsubstituted parent or analogs with different substituents [1]. Furthermore, the presence of the bromine atom enables key synthetic transformations, such as Suzuki-Miyaura couplings, that are not possible with the non-halogenated analog . Therefore, interchanging this compound with a close analog without a 6-bromo group or with a different halogen at another position is not scientifically justified and will lead to divergent experimental outcomes.

Quantitative Differentiation of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: A Head-to-Head Comparison with Key Analogs


6-Bromo Substitution Shifts Selectivity from Dopamine to Norepinephrine Uptake Inhibition

In a QSAR study of 44 substituted aminotetralin analogs, a bromine atom at the R6 position was found to shift the compound's activity profile from a dopamine (DA) uptake inhibitor to a norepinephrine (NE) uptake inhibitor [1]. This is in contrast to the unsubstituted 2-aminotetralin scaffold, which exhibits a different selectivity profile.

QSAR Monoamine Transporters Neuropharmacology

Chiral Resolution Enables Stereospecific Pharmacology with the (R)- and (S)-Enantiomers

The target compound is a racemic mixture. Its utility is significantly enhanced by the availability of the resolved (R)- and (S)-enantiomers, which have distinct CAS numbers (167172-92-1 and 176707-78-1, respectively) . This is crucial because the 2-aminotetralin scaffold exhibits stereoselective pharmacology; the enantiomers can display different receptor binding affinities and functional activities .

Chiral Chemistry Stereoselective Pharmacology Enantiomeric Separation

Validated Synthetic Route Delivers Consistent 65% Yield from 6-Bromo-2-tetralone

A reproducible synthetic method for the target compound has been reported, providing a benchmark for yield and purity . The synthesis involves the reductive amination of 6-bromo-3,4-dihydro-1H-2-naphthalenone (6-bromo-2-tetralone) with ammonium acetate and sodium cyanoborohydride in methanol.

Organic Synthesis Reductive Amination Process Chemistry

Predicted Physicochemical Properties Define Handling and Storage Requirements

The compound's predicted physicochemical parameters inform proper handling and storage . These values are distinct from other aminotetralin analogs and are critical for ensuring compound integrity.

Physicochemical Properties Compound Handling Stability

Defined Application Scenarios for 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine Based on Quantitative Evidence


Development of Selective Norepinephrine Reuptake Inhibitors (NRIs)

Based on QSAR evidence that a 6-bromo substituent on the 2-aminotetralin scaffold improves selectivity for norepinephrine uptake inhibition over dopamine uptake [1], this compound is an ideal starting point for medicinal chemistry campaigns targeting NRIs. Researchers can use it as a core scaffold for further derivatization to optimize potency and selectivity for the norepinephrine transporter (NET).

Stereospecific Pharmacological Profiling of Dopamine and Serotonin Receptors

The availability of the pure (R)- and (S)-enantiomers, which show differential binding affinities for dopamine and serotonin receptors [1], makes this compound series invaluable for studying stereospecific interactions with these targets. Researchers can use the enantiomers to dissect the contributions of chirality to receptor activation or antagonism in functional assays.

Synthesis of Complex Molecular Architectures via Cross-Coupling Reactions

The presence of the aryl bromide at the 6-position provides a robust handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. This allows for the efficient introduction of diverse aryl or heteroaryl groups at this position, enabling rapid exploration of structure-activity relationships (SAR) and the construction of complex, drug-like molecules.

Process Chemistry and Scale-Up Studies

The well-documented synthetic procedure, yielding 65% from a commercially available ketone precursor [1], provides a reliable benchmark for process development. This is useful for researchers aiming to scale up the synthesis of this compound or its derivatives for in vivo studies, ensuring a consistent and reproducible supply of high-purity material.

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